Product packaging for 6-[(2-Aminoethyl)amino]nicotinic acid(Cat. No.:CAS No. 904815-02-7)

6-[(2-Aminoethyl)amino]nicotinic acid

Cat. No.: B1272161
CAS No.: 904815-02-7
M. Wt: 181.19 g/mol
InChI Key: MZDCHNOFDXEGCN-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Focus on the Compound

A thorough review of scientific databases reveals a significant gap in the historical record and initial research pertaining specifically to 6-[(2-Aminoethyl)amino]nicotinic acid. Its history is therefore best understood within the broader timeline of research into nicotinic acid and its derivatives. Nicotinic acid was first identified in the late 19th century, and its role as a vitamin in preventing pellagra was established in the early 20th century. Subsequent research has focused on its lipid-modifying properties and its role as a precursor to the essential coenzymes NAD+ and NADP+. The exploration of nicotinic acid derivatives has been a continuous effort to discover new therapeutic agents with improved efficacy and reduced side effects.

Significance of the Nicotinic Acid Core in Chemical Biology Research

The nicotinic acid scaffold is of paramount importance in chemical biology and medicinal chemistry. As a fundamental building block for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), it is central to cellular metabolism and redox reactions. Beyond its role as a vitamin, nicotinic acid and its derivatives have been investigated for a wide array of pharmacological activities. These include, but are not limited to, anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyridine (B92270) ring allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles. This has made the nicotinic acid core a privileged structure in drug discovery and development. mdpi.comnih.govchemistryjournal.net

Structural Elucidation and Related Analogues in Scientific Literature

The structure of this compound is defined by a nicotinic acid core with an ethylenediamine (B42938) substituent at the 6-position. While direct structural elucidation data for this specific compound is not available in the literature, its structure can be inferred from its chemical name and is confirmed by chemical supplier databases.

In contrast, numerous other 6-substituted nicotinic acid analogues have been synthesized and studied. For instance, research on 6-aminonicotinic acid has provided insights into the synthesis and properties of nicotinic acid derivatives with a nitrogen-containing substituent at the 6-position. researchgate.netnih.gov Patents have described processes for the synthesis of various esters and other derivatives of 6-aminonicotinic acid, highlighting the chemical tractability of this position for modification. researchgate.net The study of these related analogues provides a foundation for hypothesizing the potential chemical and biological properties of this compound.

AnalogueSubstitution at Position 6Key Research FindingsReference
6-Aminonicotinic acidAmino group (-NH2)Serves as a precursor for the synthesis of various esters and other derivatives. researchgate.netnih.gov
Nicotinyl ester of 6-aminonicotinic acidNicotinyl ester groupSynthesis process developed and patented. researchgate.net
6-methyl nicotine (B1678760)Methyl group (in the context of nicotine)Investigated as a naturally formed tobacco alkaloid. epa.gov
2-amino-6-methylnicotinic acidMethyl group (with amino at position 2)Manufacturing methods have been patented. chemspider.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for nicotinic acid derivatives is vibrant, with ongoing investigations into their potential as therapeutic agents for a variety of diseases. Studies have explored their utility as anti-inflammatory agents, with some derivatives showing promising activity. chemistryjournal.net Furthermore, the anticancer potential of novel nicotinic acid derivatives is an active area of research. mdpi.com The development of new antimicrobial agents based on the nicotinic acid scaffold is also being pursued. chemicalbook.com

The most significant gap in the literature is the near-complete absence of research on this compound. There is a clear need for foundational studies to be conducted on this compound. These should include:

Synthesis and Characterization: Development and reporting of a robust and scalable synthetic route, followed by comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, etc.).

Biological Screening: A broad-based screening of the compound for various biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects, to identify potential areas of therapeutic interest.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies involving modifications of the aminoethylamino side chain could provide insights into the structural requirements for activity.

The exploration of this and other understudied nicotinic acid derivatives could lead to the discovery of novel chemical probes and potential drug candidates.

Research AreaKey Findings for Nicotinic Acid DerivativesPotential Relevance for this compoundReference
Anti-inflammatoryNovel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory properties.The title compound could be evaluated for similar activities. chemistryjournal.net
AnticancerNicotinic acid and its derivatives are being explored for the development of anticancer drugs.Investigation into the cytotoxic effects on cancer cell lines is warranted. mdpi.com
AntimicrobialSome nicotinic acid derivatives have demonstrated antimicrobial activity.Screening against a panel of bacteria and fungi could reveal potential applications. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B1272161 6-[(2-Aminoethyl)amino]nicotinic acid CAS No. 904815-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-aminoethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-3-4-10-7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDCHNOFDXEGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378070
Record name 6-[(2-Aminoethyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-02-7
Record name 6-[(2-Aminoethyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Synthesis Strategies

Retrosynthetic Analysis of 6-[(2-Aminoethyl)amino]nicotinic acid

A retrosynthetic analysis of this compound suggests logical bond disconnections to identify potential starting materials. The primary disconnection is the C-N bond between the pyridine (B92270) ring and the ethylamino side chain. This leads to two key precursors: a 6-substituted nicotinic acid derivative and ethylenediamine (B42938).

This disconnection is based on a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for forming aryl-nitrogen bonds. youtube.com The 6-position of the nicotinic acid ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.

An alternative disconnection could involve the bond within the ethylenediamine moiety, but this would lead to more complex and less common synthetic transformations. Therefore, the most logical and synthetically viable approach is through the reaction of a 6-halonicotinic acid with ethylenediamine or a protected form thereof.

Classical and Modern Synthetic Routes to the Compound

A common multi-step synthesis for this compound involves the reaction of a 6-halonicotinic acid, such as 6-chloronicotinic acid, with an excess of ethylenediamine. To avoid side reactions, such as the formation of bis-adducts, a protecting group strategy is often employed.

For instance, one of the amino groups of ethylenediamine can be protected, for example, with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-ethylenediamine can then be reacted with 6-chloronicotinic acid or its ester. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com Following the nucleophilic aromatic substitution, the Boc protecting group can be removed under acidic conditions to yield the final product. If an ester of 6-chloronicotinic acid is used, a final hydrolysis step is required to obtain the carboxylic acid.

While a specific one-pot synthesis for this compound is not extensively documented, such a strategy is conceptually feasible. A one-pot approach would aim to combine multiple reaction steps into a single process without the isolation of intermediates, thereby increasing efficiency and reducing waste.

A potential one-pot strategy could involve the direct reaction of 6-chloronicotinic acid with a large excess of ethylenediamine. The excess diamine would serve as both the nucleophile and the base. However, controlling the selectivity to favor the mono-substituted product over the di-substituted one would be a significant challenge. rsc.org Careful control of reaction conditions, such as temperature and stoichiometry, would be crucial. Alternative one-pot methodologies for similar compounds often utilize catalysts to enhance selectivity and reaction rates. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Research Scale

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound on a research scale. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time. For the nucleophilic aromatic substitution reaction between a 6-halonicotinic acid and ethylenediamine, a systematic optimization process would be undertaken.

The following interactive table illustrates a hypothetical optimization of the reaction between 6-chloronicotinic acid and N-Boc-ethylenediamine.

This table is interactive. You can sort and filter the data by clicking on the column headers.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK2CO3801265
2THFK2CO3801255
3DMSOK2CO3801270
4DMSOCs2CO3801285
5DMSOCs2CO3100892
6DMSOCs2CO3120688

As indicated by the hypothetical data, using a polar aprotic solvent like DMSO and a stronger, more soluble base such as cesium carbonate can significantly improve the reaction yield. researchgate.net Increasing the temperature can also accelerate the reaction, but excessively high temperatures may lead to decomposition.

Purification and Isolation Techniques for Research Grade Material

The purification of this compound to obtain research-grade material involves techniques that exploit the compound's physicochemical properties. Given its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, purification can sometimes be challenging.

Common purification methods include:

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For a zwitterionic compound like this compound, a polar solvent system, such as water or a mixture of alcohols and water, is often effective. google.com

Column Chromatography: This technique is used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption onto a stationary phase. For aminonicotinic acid derivatives, silica (B1680970) gel is a common stationary phase. A gradient of solvents with increasing polarity, for example, a mixture of dichloromethane (B109758) and methanol, can be used to elute the compounds from the column. researchgate.net

Ion-Exchange Chromatography: This method is particularly useful for separating ionic compounds. The zwitterionic nature of this compound allows it to bind to both cation and anion exchange resins. By carefully controlling the pH of the mobile phase, the compound can be selectively eluted.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Iii. Chemical Reactivity and Derivatization Studies for Research Applications

Reactivity of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule consists of a pyridine (B92270) ring substituted with a carboxylic acid group. Both the ring and the acid group present opportunities for chemical modification.

The carboxylic acid group (-COOH) is a primary site for reactions. It can undergo typical carboxylic acid reactions, such as deprotonation to form a carboxylate salt. More importantly for derivatization, it can be converted into esters, amides, acid halides, and anhydrides. mdpi.comnih.gov These transformations are fundamental for attaching other molecules or functional groups.

The pyridine ring itself has a distinct reactivity. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are often sluggish and require harsh conditions. wikipedia.org Conversely, the ring is more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the amino group at the 6-position, being an electron-donating group, can influence the ring's reactivity, potentially making it more amenable to certain substitutions compared to unsubstituted nicotinic acid.

Reactivity of the Aminoethyl Moiety

The aminoethyl side chain, -NH-CH₂-CH₂-NH₂, contains two distinct amine functional groups: a secondary amine attached to the pyridine ring and a terminal primary amine. Both amines possess a lone pair of electrons on the nitrogen atom, making them basic and nucleophilic. libretexts.org

Primary and secondary amines are known to react with a variety of electrophiles. libretexts.org Key reactions include:

Alkylation: Reaction with alkyl halides to form more substituted amines. This reaction can be difficult to control, often leading to a mixture of products, but tertiary amines can be cleanly alkylated to quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This is a common and high-yield reaction for primary and secondary amines. libretexts.orgncert.nic.in

The terminal primary amine is generally more sterically accessible and, therefore, often more reactive than the secondary amine, which is directly attached to the bulkier pyridine ring. This difference in reactivity can potentially be exploited for selective functionalization.

Functionalization Strategies for Probing Biological Systems

The multiple reactive sites on 6-[(2-Aminoethyl)amino]nicotinic acid make it an excellent scaffold for creating probes to investigate biological systems. Functionalization can be targeted at either the nicotinic acid moiety or the aminoethyl side chain.

The carboxylic acid group is a prime target for derivatization through amidation and esterification.

Amidation: The formation of an amide bond is a robust strategy for linking molecules. The carboxylic acid can be reacted with a primary or secondary amine in the presence of a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide linkage. nih.gov This method is widely used in bioconjugation. Nicotinamide (B372718), the amide of nicotinic acid, can be formed via hydrolysis of 3-cyanopyridine. nih.gov

Esterification: Esters of nicotinic acid can be synthesized by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride. scholarsresearchlibrary.comgoogle.comorientjchem.org These esters can serve as intermediates for further reactions or as the final desired product. For instance, methyl nicotinate (B505614) can be reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) in methanol. scholarsresearchlibrary.com

Reaction TypeReagent/ConditionFunctional Group TargetedResulting DerivativePotential Application
AmidationAmine (R-NH₂) + EDC/NHSCarboxylic Acid (-COOH)Amide (-CONH-R)Peptide coupling, probe attachment
EsterificationAlcohol (R-OH) + Acid CatalystCarboxylic Acid (-COOH)Ester (-COO-R)Prodrug synthesis, intermediate
Acid Chloride FormationThionyl Chloride (SOCl₂)Carboxylic Acid (-COOH)Acid Chloride (-COCl)Highly reactive intermediate
ReductionSodium Borohydride (NaBH₄) / MethanolEster (-COO-R)Primary Alcohol (-CH₂OH)Synthesis of alcohol derivatives

The primary and secondary amines of the aminoethyl moiety are excellent handles for conjugation, particularly for attaching reporter molecules like fluorophores or biotin (B1667282). thermofisher.comaatbio.com The primary amine is the most common target due to its accessibility and nucleophilicity. thermofisher.com

Common amine-reactive reagents include:

Succinimidyl Esters (NHS Esters): These are highly reactive towards primary amines, forming stable amide bonds. The reaction is typically performed in buffers with a pH between 7 and 9. aatbio.combiotium.comthermofisher.com

Isothiocyanates: These react with primary amines to form stable thiourea (B124793) linkages. thermofisher.com

Sulfonyl Chlorides: These reagents, like dansyl chloride, react with primary and secondary amines to form stable sulfonamides. nih.gov

Careful control of reaction conditions, such as pH, is necessary to ensure efficient and specific labeling of the desired amine group. aatbio.com

Conjugation ReagentReactive GroupTarget Functional GroupResulting LinkageTypical pH
Succinimidyl Ester (NHS)-CO-O-N(CO)₂Primary Amine (-NH₂)Amide (-CO-NH-)7.0 - 9.0
Isothiocyanate-N=C=SPrimary Amine (-NH₂)Thiourea (-NH-CS-NH-)9.0 - 10.0
Sulfonyl Chloride-SO₂ClPrimary/Secondary AmineSulfonamide (-SO₂-NH-)9.0 - 10.5
Aldehyde-CHOPrimary Amine (-NH₂)Schiff Base (-N=CH-), reducible to secondary amine~7.0 - 9.0

Synthesis and Characterization of Novel Derivatives for Research Probes

By combining the reactivity of its different functional groups, this compound can be transformed into a variety of research probes.

Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems. This compound can be tagged with a fluorophore at either the carboxylic acid or the amine groups.

Labeling via the Carboxylic Acid: The carboxyl group can be activated, for example with EDC, and then reacted with an amine-containing fluorophore to form a stable amide bond. nih.govbiomol.com Alternatively, fluorescent hydrazines can be used to label the carboxyl group. thermofisher.com

Labeling via the Aminoethyl Group: This is the more common approach. A wide variety of commercially available fluorescent dyes are functionalized as amine-reactive NHS esters or isothiocyanates. biotium.combiomol.comjenabioscience.com These can be readily conjugated to the terminal primary amine of the side chain. Examples of such dyes include fluoresceins, rhodamines, cyanines, and dansyl chloride. nih.govnih.gov

The choice of fluorescent dye depends on the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield, photostability) and the specific application. After synthesis, the fluorescently tagged derivatives must be thoroughly characterized using methods such as NMR, mass spectrometry, and fluorescence spectroscopy to confirm the structure and assess the fluorescent properties of the new probe.

Fluorophore ClassReactive FormTarget Group on CompoundExcitation (approx. nm)Emission (approx. nm)
Fluorescein (B123965) (e.g., FITC)IsothiocyanatePrimary Amine495525
Rhodamine (e.g., TRITC)IsothiocyanatePrimary Amine550575
Cyanine (e.g., Cy3-NHS)NHS EsterPrimary Amine550570
Cyanine (e.g., Cy5-NHS)NHS EsterPrimary Amine650670
Dansyl ChlorideSulfonyl ChloridePrimary/Secondary Amine340510
Fluorescent Amine (e.g., Cadaverine derivatives)Primary AmineCarboxylic Acid (with EDC)Varies with fluorophore

Biotinylated Derivatives

There is no available scientific literature detailing the synthesis, characterization, or research applications of biotinylated derivatives of this compound. Consequently, no data on specific biotinylated compounds, their synthesis methods, or their use in research exists at this time.

Photoreactive Derivatives

Similarly, no published studies were found that describe the design, synthesis, or application of photoreactive derivatives of this compound. Research into photoaffinity labeling or other photoreactive probe applications involving this specific compound has not been reported in the available scientific literature. Therefore, there are no detailed research findings or data tables to present on this topic.

V. Applications As a Research Tool and Probe

Utilization in Chemical Biology Assays

No information was found regarding the use of 6-[(2-Aminoethyl)amino]nicotinic acid in chemical biology assays.

Application in Affinity Purification Studies

There are no documented instances of This compound being utilized in affinity purification studies.

Use in Animal Models for Investigating Disease Mechanisms (Non-Human)

No studies were identified that used This compound in non-human animal models for the investigation of disease mechanisms.

There is no available data on the use of This compound for target engagement studies in preclinical models.

No research has been published detailing the use of This compound for pathway perturbation in non-human organismal systems.

Development of Assays for High-Throughput Screening of Related Compounds

No information is available on the development of high-throughput screening assays based on the structure or activity of This compound .

Vi. Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-[(2-Aminoethyl)amino]nicotinic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) ring, the ethylenediamine (B42938) side chain, and the amino and carboxylic acid groups. The chemical shifts (δ) would be influenced by the electron-withdrawing and donating effects of the substituents. For instance, the protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm). The methylene (B1212753) protons (-CH₂-) of the ethylamino group would exhibit characteristic multiplets, with their chemical shifts and splitting patterns providing connectivity information. Exchangeable protons from the -NH₂, -NH-, and -COOH groups would appear as broad singlets, and their presence could be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: This provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for each unique carbon atom, including those in the pyridine ring, the ethylenediamine side chain, and the carboxyl group. The chemical shift of the carboxyl carbon would be characteristically downfield (typically > 170 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-28.5 - 8.8Doublet
Pyridine H-47.8 - 8.1Doublet of Doublets
Pyridine H-56.5 - 6.8Doublet
-NH-CH₂-3.4 - 3.7Triplet
-CH₂-NH₂2.8 - 3.1Triplet
-NH- (side chain)5.0 - 7.0Broad Singlet
-NH₂ (terminal)1.5 - 3.0Broad Singlet
-COOH10.0 - 13.0Broad Singlet

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement, which can be used to confirm its molecular formula (C₈H₁₁N₃O₂).

Electrospray ionization (ESI) is a common soft ionization technique that would likely be used for this polar molecule, producing a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecular ion. The fragmentation would be expected to occur at the weaker bonds, such as the C-N bonds of the ethylenediamine side chain, providing further structural confirmation.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Expected m/z
[M+H]⁺C₈H₁₂N₃O₂⁺182.0924
[M+H - H₂O]⁺Loss of water from the carboxylic acid164.0818
[M+H - CO₂]⁺Loss of carbon dioxide138.1026
[C₆H₆N₂O₂]⁺ fragmentCleavage of the ethylamino side chain138.0429
[C₂H₇N₂]⁺ fragmentEthylenediamine fragment60.0609

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=C and C=N stretches from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems. The pyridine ring in this compound is an aromatic system and would be expected to exhibit characteristic absorption maxima in the UV region, likely around 260 nm, similar to other nicotinic acid derivatives. The position of the absorption maximum can be influenced by the solvent polarity.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be developed.

Methodology: A C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer would be a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing the retention time. Gradient elution, where the proportion of the organic modifier is changed over time, would likely be necessary to achieve good separation from any potential impurities. Detection would typically be performed using a UV detector set at the absorption maximum of the compound (as determined by UV-Vis spectroscopy).

Quantification: For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the compound in a sample can then be used to determine its concentration by interpolation from the calibration curve. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the amino acid and carboxylic acid functional groups, direct analysis of this compound by GC is not typically feasible.

Applicability with Derivatization: To make the compound suitable for GC analysis, a derivatization step would be necessary. This involves chemically modifying the polar functional groups to increase volatility and thermal stability. A common approach for amino acids is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -NH₂, -NH-, and -COOH groups into their trimethylsilyl (B98337) (TMS) derivatives. Once derivatized, the compound could be analyzed on a non-polar or medium-polarity capillary GC column with flame ionization detection (FID) or mass spectrometry (GC-MS) for detection and quantification. However, HPLC is generally the preferred and more direct method for such a compound.

Electrophoretic Techniques for Analysis in Research Matrices

Electrophoretic techniques are a cornerstone of modern analytical chemistry, offering high-resolution separation of ionic species based on their differential migration in an electric field. For a compound such as this compound, which possesses both acidic (carboxylic acid) and basic (amino groups) functionalities, these methods are particularly well-suited for its characterization and quantification in complex research matrices. Capillary Electrophoresis (CE) stands out as a powerful tool in this regard, providing rapid analysis, high efficiency, and minimal sample consumption.

The separation in CE is governed by the electrophoretic mobility of the analyte, which is influenced by its charge-to-size ratio. The presence of the aminoethylamino and nicotinic acid moieties in this compound means its net charge is highly dependent on the pH of the background electrolyte (BGE). At low pH, the amino groups will be protonated, resulting in a net positive charge, while at high pH, the carboxylic acid will be deprotonated, leading to a net negative charge. This amphoteric nature allows for fine-tuning of separation conditions.

Research on analogous compounds, such as nicotinic acid and its structural isomers, has demonstrated the utility of CE in achieving baseline separation. For instance, the use of ionic liquids as modifiers in the BGE has been shown to enhance separation efficiency and improve peak shape for nicotinic and isonicotinic acids. nih.gov The mechanism involves interactions of the ionic liquid with the inner surface of the capillary, which can modulate the electroosmotic flow and analyte-wall interactions. nih.gov

In a hypothetical CE analysis of this compound, key parameters for optimization would include the pH, concentration, and composition of the BGE, the applied voltage, and the capillary temperature. Due to the presence of amino groups, derivatization with a fluorogenic reagent could be employed to enhance detection sensitivity, particularly when using laser-induced fluorescence detection.

Illustrative Data for Capillary Electrophoresis of Nicotinic Acid Isomers:

ParameterCondition 1Condition 2
Background Electrolyte 20 mM Phosphate Buffer20 mM Phosphate Buffer with 150 mM 1-E-3MI-TFB
pH 7.47.4
Applied Voltage 20 kV20 kV
Capillary Fused Silica (B1680970) (50 µm i.d.)Fused Silica (50 µm i.d.)
Detection UV, 214 nmUV, 214 nm
Migration Time (Nicotinic Acid) 5.2 min4.1 min
Migration Time (Isonicotinic Acid) 5.4 min4.5 min
Resolution 1.21.86
This table is illustrative and based on findings for nicotinic acid isomers to demonstrate the type of data generated. nih.gov

Other electrophoretic techniques, such as gel electrophoresis, could be employed for preparative purposes or for analyzing interactions of this compound with macromolecules. However, for quantitative analysis in research matrices, CE offers superior resolution and speed.

X-ray Crystallography for Structural Determination

X-ray crystallography is an unparalleled technique for the precise determination of the three-dimensional atomic structure of a crystalline solid. This method would be instrumental in elucidating the exact molecular geometry, conformation, and intermolecular interactions of this compound. The resulting structural information is crucial for understanding its chemical properties, potential biological activity, and for rational drug design.

The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

While no specific crystal structure for this compound is publicly available, extensive crystallographic studies have been conducted on the parent compound, nicotinic acid, and its derivatives. nih.gov These studies reveal key structural features that would be of interest in the analysis of this compound. For example, the crystal structure of nicotinic acid reveals a planar pyridine ring with specific bond lengths and angles. nanomegas.com It also shows how the molecules pack in the solid state, often forming hydrogen-bonded dimers through their carboxylic acid groups.

In the case of this compound, X-ray crystallography would provide definitive information on:

The conformation of the aminoethylamino side chain.

The planarity of the pyridine ring and the orientation of the substituents.

The intramolecular and intermolecular hydrogen bonding network, which would involve the carboxylic acid, the pyridine nitrogen, and the amino groups.

This detailed structural insight is fundamental for computational modeling and for understanding structure-activity relationships.

Illustrative Crystallographic Data for Nicotinic Acid:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, β = 112.45°
Volume 567.9 ų
Z (molecules per unit cell) 4
Key Bond Length (C-COOH) ~1.31 Å
Key Bond Length (C-N in ring) ~1.34 Å
Hydrogen Bonding O-H···N interactions forming dimers
This table is illustrative and based on published data for nicotinic acid to demonstrate the type of information obtained from an X-ray crystal structure analysis. nanomegas.com

Vii. Computational and Theoretical Studies

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mechanism of 6-[(2-Aminoethyl)amino]nicotinic acid and its derivatives with their biological targets.

In studies of 6-aminonicotinate-based compounds, which share a core structure with this compound, molecular docking has been effectively used to investigate their interactions with the P2Y12 receptor, a key target for anti-platelet therapies. These simulations reveal the probable binding modes and identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and affinity.

Key findings from these studies indicate that both hydrophobic and hydrogen bond interactions are vital for the binding of these compounds to the P2Y12 receptor. The binding energy decomposition analysis confirms the significant role these forces play in stabilizing the ligand-receptor complex. Specific amino acid residues have been identified as being critical for achieving high-affinity binding.

Interacting Residue Interaction Type
Val102 Hydrophobic
Tyr105 Hydrogen Bond, Hydrophobic
Tyr109 Hydrophobic
His187 Hydrogen Bond
Val190 Hydrophobic
Asn191 Hydrogen Bond
Phe252 Hydrophobic
His253 Hydrogen Bond
Arg256 Hydrogen Bond, Electrostatic
Tyr259 Hydrogen Bond, Hydrophobic
Thr260 Hydrogen Bond
Val279 Hydrophobic
Lys280 Hydrogen Bond, Electrostatic

Table 1: Key amino acid residues in the P2Y12 receptor that interact with 6-aminonicotinate-based antagonists, as identified through molecular docking studies. The types of interactions highlight the importance of both hydrophobic and polar contacts in ligand binding.

These detailed interaction maps provide a structural basis for the observed biological activity and guide the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR studies have been instrumental in understanding the structural features required for potent biological effects.

In a comprehensive study on 107 6-aminonicotinate-based P2Y12 antagonists, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity.

The developed CoMFA and CoMSIA models demonstrated high robustness and predictive ability, validated by rigorous statistical methods. The statistical parameters from these models underscore their reliability for guiding the design of new compounds.

Model pred_R²
CoMFA 0.983 0.805 0.881
CoMSIA 0.935 0.762 0.690

Table 2: Statistical results of the optimal CoMFA and CoMSIA models for 6-aminonicotinate-based P2Y12 antagonists. R² (squared correlation coefficient) indicates the goodness of fit, q² (cross-validated R²) indicates internal predictive ability, and pred_R² (predictive R²) indicates external predictive ability.

These QSAR models, in conjunction with docking results, offer valuable insights for the rational modification of molecules to design more potent P2Y12 antagonists. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and reactivity of this compound and its derivatives. Although specific DFT studies on this exact molecule are not widely published, research on related nicotinic acid derivatives provides a clear framework for the types of analyses that can be performed.

Studies on compounds like 6-methyl nicotinic acid and other halogenated nicotinic acid derivatives use DFT to determine optimized molecular geometries, harmonic frequencies, and various electronic properties. jocpr.comdergipark.org.tr Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of molecular polarizability. jocpr.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with biological receptors or other molecules. jocpr.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. epstem.net

For instance, in a study of nicotinic acid derivatives, DFT calculations at the B3LYP/6-311(d,p) level of theory were used to explore their electronic structures and relate them to docking characteristics. dergipark.org.tr Fukui analysis, a method based on DFT, can further pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. dergipark.org.tr

Property Calculated Value (for 6-methyl nicotinic acid)
HOMO Energy -0.27697 a.u.
LUMO Energy -0.07723 a.u.
HOMO-LUMO Gap 0.19974 a.u. (5.4352 eV)
Dipole Moment 2.5032 Debye
Mean Polarizability 95.953 a.u.

Table 3: Representative electronic properties of a related compound, 6-methyl nicotinic acid, calculated using DFT. These properties are essential for understanding the molecule's reactivity and interaction potential. jocpr.com

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its biological activity.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. Conformational analysis and MD simulations are therefore essential for validating docking results and understanding the flexibility of both the ligand and its target.

For 6-aminonicotinate-based antagonists of the P2Y12 receptor, MD simulations have been performed to confirm the stability of the binding poses predicted by docking. nih.gov These simulations, often run for nanoseconds, track the movements of every atom in the system, providing insights into:

Stability of the Complex: Root Mean Square Deviation (RMSD) is calculated for the protein backbone and ligand to assess whether the system reaches a stable equilibrium. researchgate.net

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

Interaction Persistence: MD simulations can track the persistence of key interactions, such as hydrogen bonds, identified in the initial docking pose.

In a study of a P2Y12 antagonist, MD simulations showed the system stabilizing after approximately 7-12 nanoseconds. nih.gov Such simulations can also reveal conformational changes in the receptor upon binding, such as the expansion of the binding pocket or movements of transmembrane helices, which are critical for understanding the mechanism of antagonism. nih.gov

Parameter Purpose Typical Software
System Setup Solvation in a water box with counter-ions to mimic physiological conditions GROMACS, AMBER, Desmond
Simulation Time 10-100 nanoseconds (ns) or longer to observe significant conformational events GROMACS, AMBER, Desmond
Analysis Metrics RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis GROMACS, AMBER, Desmond
Force Field A set of parameters to describe the potential energy of the system (e.g., CHARMM, AMBER) AMBER, CHARMM

Table 4: Common parameters and tools used in Molecular Dynamics (MD) simulations for studying ligand-protein complexes.

These dynamic studies provide a more realistic and detailed understanding of the ligand-target interactions that govern the biological activity of this compound and its derivatives.

In silico Prediction of Biological Activity and Selectivity

In silico prediction tools play a vital role in modern drug discovery by forecasting the biological activities, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and target selectivity of new chemical entities before they are synthesized. nih.gov This approach significantly reduces the time and resources invested in drug development by prioritizing the most promising lead compounds. nih.gov

For derivatives of nicotinic acid, various online tools and software are used to predict a spectrum of biological activities. For example, Molinspiration software can be used to calculate a "bioactivity score" for various drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, and enzyme inhibitors. nih.govresearchgate.net Studies on indole-nicotinic acid hybrids have utilized such tools to predict that nicotinic acid derivatives show potential as kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.gov

Predicted Activity (Molinspiration Score) Nicotinic Acid Derivative 1 Nicotinic Acid Derivative 2
GPCR Ligand -0.05 0.03
Ion Channel Modulator -0.22 -0.15
Kinase Inhibitor 0.15 0.21
Nuclear Receptor Ligand -0.35 -0.28
Protease Inhibitor -0.18 -0.11
Enzyme Inhibitor 0.25 0.30

Table 5: Representative in silico bioactivity scores for nicotinic acid derivatives predicted using Molinspiration. A score > 0 indicates probable activity, a score between -5.0 and 0.0 suggests moderate activity, and a score < -5.0 indicates probable inactivity.

Beyond general activity screening, more sophisticated computational methods can predict the selectivity of a compound for a specific receptor subtype. For instance, free-energy perturbation (FEP) calculations can accurately predict changes in binding affinity (potency) and selectivity resulting from small chemical modifications to a lead compound. This allows for the computational scanning of numerous potential derivatives to identify those with the most desirable activity and selectivity profile before committing to chemical synthesis and experimental testing.

Viii. Future Research Directions and Unexplored Academic Avenues

Development of Novel Research Probes and Derivatization Strategies

The future utility of 6-[(2-Aminoethyl)amino]nicotinic acid in research is intrinsically linked to the development of specialized derivatives that can serve as molecular probes. The compound's ethylenediamine (B42938) side chain is an ideal handle for chemical modification, allowing for the attachment of various functional moieties without significantly altering the core nicotinic acid structure.

Derivatization Possibilities:

Fluorescent Probes: The primary and secondary amines on the side chain can be readily conjugated with fluorophores (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate). These fluorescently-tagged versions could be used to visualize the compound's uptake, distribution, and localization within cells and tissues, providing critical insights into its pharmacokinetics. nih.govresearchgate.net The development of such probes is a well-established strategy for studying the cellular biology of nicotinic acetylcholine (B1216132) receptors (nAChRs) and other targets. barrowneuro.orgnih.gov

Biotinylation and Affinity Probes: Attaching a biotin (B1667282) molecule would enable the isolation of potential binding partners through affinity purification techniques. This is a crucial step in target identification and validation.

Photoaffinity Labels: Incorporating a photo-reactive group (e.g., a benzophenone) would allow for the creation of probes that can be covalently cross-linked to their biological targets upon UV irradiation. This technique is invaluable for irreversibly tagging and identifying receptors or enzymes that interact with the compound. nih.gov

PQQ Analogs: Given the structural resemblance of its core to fragments of pyrroloquinoline quinone (PQQ), the compound serves as a strategic starting material for the synthesis of novel PQQ analogs. acs.orgtaylorfrancis.com Derivatization could be used to modify the redox potential or catalytic properties of the resulting quinone structure, creating tools to probe the function of PQQ-dependent enzymes. acs.org

A key research avenue would be to synthesize a library of these derivatives to systematically probe structure-activity relationships.

Elucidation of Additional Molecular Targets and Biological Pathways

While the direct biological targets of this compound are not well-defined, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other nicotinic agonists suggests several plausible targets. wikipedia.org Future research should focus on systematically screening the compound and its derivatives against these potential targets.

Nicotinic acid itself is a known agonist for G protein-coupled receptors such as GPR109A (also known as HM74A), which plays a role in lipid metabolism. nih.govresearchgate.netnih.govnih.gov Furthermore, the broader class of nicotinic acid derivatives has been investigated for a wide range of biological activities, including the inhibition of enzymes like VEGFR-2 and antibacterial action. mdpi.comnih.gov

A systematic screening approach could unveil novel biological activities and therapeutic potentials.

Potential Target ClassSpecific ExamplesRationale for Investigation
G Protein-Coupled Receptors (GPCRs) GPR109A (HM74A), GPR109B (HM74)Structural similarity to nicotinic acid, a known ligand for these receptors involved in metabolic regulation. nih.govnih.gov
Ligand-Gated Ion Channels Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 and α7 subtypes.The nicotinic core is a key pharmacophore for nAChR agonists and modulators, which are targets for CNS disorders. wikipedia.orgmdpi.commdpi.com
Enzyme Inhibitors Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Bacterial DNA gyrase, Topoisomerase IV.Other aminonicotinic acid derivatives have shown inhibitory activity against these targets. nih.govinnospk.com
PQQ-Dependent Enzymes Quinoprotein glucose dehydrogenase, Methanol dehydrogenase.As a potential precursor to synthetic PQQ analogs, its derivatives could modulate these bacterial enzymes. wikipedia.orgnih.gov

Integration with Advanced Imaging Techniques for Research Applications

Building upon the derivatization strategies mentioned previously, a significant future direction is the adaptation of this compound for use in advanced molecular imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com

The development of radiolabeled probes from nicotinamide (B372718) and related structures is an active area of research for imaging targets in the central nervous system. mdpi.com

PET Imaging Probes: The synthesis of analogs containing positron-emitting isotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) could create novel radiotracers. If the compound or its derivatives show high affinity and selectivity for a specific brain receptor, such as a subtype of nAChR, an ¹⁸F-labeled version could be used to non-invasively map the distribution and density of these receptors in vivo. nih.govmdpi.com This has profound implications for studying neurodegenerative diseases and psychiatric disorders. researchgate.netmdpi.com

MRI Contrast Agents: While more challenging, the compound's multiple coordination sites (carboxyl and amino groups) could be used to chelate paramagnetic metal ions like Gadolinium (Gd³⁺). Conjugating this metal complex to a molecule with a specific biological target could create a targeted Magnetic Resonance Imaging (MRI) contrast agent for visualizing specific tissues or disease states. mdpi.com

These imaging tools would enable researchers to study the compound's behavior in whole organisms, providing a bridge between cellular studies and preclinical models.

Exploration of its Role in Underexplored Biological Systems (Non-Human)

The potential biological roles of this compound are not limited to human systems. Its structural motifs suggest relevance in a variety of non-human biological contexts.

Microbiology: PQQ is a vital bacterial redox cofactor that stimulates growth. wikipedia.org Investigating whether this compound can interfere with PQQ biosynthesis or function in bacteria could lead to new antimicrobial strategies. The compound could be tested for its ability to support or inhibit the growth of various prokaryotic species, particularly those dependent on quinoproteins. nih.govnih.gov

Veterinary and Animal Science: Nicotinic acid and nicotinamide are essential nutrients (Niacin) in animal feed, playing critical roles in metabolism. europa.eu Research could explore if this compound has similar or novel metabolic effects in livestock or companion animals. Its high reinforcing efficacy in non-human primate models of nicotine (B1678760) dependence suggests that related compounds could be valuable tools in veterinary behavioral science. plos.org

Plant Science: Nicotinic acid is a precursor to the coenzymes NAD and NADP, which are fundamental to plant metabolism and respiration. mdpi.com Future studies could examine the uptake and metabolic fate of this compound in various plant species. It could potentially influence growth, stress responses, or the production of secondary metabolites.

Potential for Material Science or Nanotechnology Applications

The chemical structure of this compound presents intriguing possibilities for applications in material science. The combination of a rigid aromatic ring (pyridine) and flexible side chains with multiple coordination sites makes it a candidate for the design of novel functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound features a carboxylate group, a pyridine (B92270) nitrogen, and two additional amino groups, all of which can coordinate with metal ions. This versatility could be exploited to synthesize novel coordination polymers or MOFs. By selecting different metal centers, it may be possible to create materials with tailored properties, such as specific porosity for gas storage, catalytic activity, or unique electronic characteristics. The potential for aminonicotinic acids in this area has been noted. innospk.com

Self-Assembling Systems: The molecule's amphiphilic potential (a polar head in the nicotinic acid ring and a flexible tail) could be tuned through derivatization to induce self-assembly into higher-order structures like micelles, vesicles, or nanotubes in solution.

Surface Functionalization: The reactive amino groups provide a straightforward method for grafting the molecule onto the surface of nanoparticles or other substrates. This could be used to modify the surface properties of materials, for example, to enhance their biocompatibility or to introduce specific binding sites for sensor applications.

These avenues represent a significant departure from the biological focus, highlighting the compound's interdisciplinary potential.

Q & A

Basic: What synthetic routes are recommended for 6-[(2-Aminoethyl)amino]nicotinic acid, and how is purity validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4- or 5-substituted nicotinic acid derivatives (e.g., 5-aminonicotinic acid) can be functionalized via reductive amination or alkylation using 2-aminoethylamine under controlled pH (8–10) and temperature (40–60°C) . Post-synthesis, purity is validated using:

  • HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.2 for C₈H₁₁N₃O₂) .
  • ¹H/¹³C NMR to verify structural integrity, focusing on amine proton shifts (δ 1.5–3.0 ppm) and aromatic resonances .

Advanced: How can contradictions in reported bioactivity of derivatives be resolved methodologically?

Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from structural heterogeneity, assay conditions, or metabolite interference. To resolve these:

  • Dose-response profiling : Compare EC₅₀ values across studies using standardized microbial strains (e.g., E. coli ATCC 25922) and growth media .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-aryl vs. 4-alkyl groups) to isolate pharmacophores .
  • Orthogonal assays : Validate activity via MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .

Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:
For quantification in biological samples (e.g., plasma, tissue homogenates):

  • LC-MS/MS : Use a reverse-phase C18 column with MRM transitions (e.g., m/z 196 → 178 for quantification) and deuterated internal standards .
  • Derivatization protocols : Pre-column derivatization with AccQ-Tag™ or OPA/IBLC reagents enhances sensitivity in HPLC-UV/FLD .
  • Sample preparation : Deproteinize using 10% TCA or acetonitrile to minimize matrix effects .

Advanced: How to design experiments probing nicotinic receptor interactions?

Methodological Answer:
To study ligand-receptor binding or allosteric modulation:

  • Electrophysiology : Use patch-clamp assays on α4β2 or α7 nAChR-expressing oocytes to measure current amplitude changes .
  • Mutagenesis : Target residues in the extracellular domain (e.g., TrpB, TyrA) to map binding pockets via alanine-scanning .
  • Radioligand displacement : Compete with [³H]-epibatidine in membrane preparations to calculate Ki values .

Basic: How does the aminoethylamino group influence physicochemical properties?

Methodological Answer:
The aminoethylamino substituent:

  • Enhances solubility : Protonation of the amine group (pKa ~9.5) increases water solubility at physiological pH .
  • Alters logP : Reduces hydrophobicity (experimental logP ≈ -0.3 vs. ~0.5 for unsubstituted nicotinic acid) .
  • Affects stability : Susceptible to oxidation; store under inert gas (N2) at -20°C .

Advanced: How to integrate multi-omics data to elucidate mechanism of action?

Methodological Answer:
For systems-level insights:

  • Conjoint analysis : Apply Pearson correlation networks to link transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets, identifying co-regulated pathways (e.g., NAD+ biosynthesis) .
  • Pathway enrichment : Use KEGG or GO term analysis to highlight perturbed pathways (e.g., amino acid metabolism, oxidative stress) .
  • Knockout models : Validate targets via CRISPR/Cas9-mediated gene deletion in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.